molecular formula C10H8N2OS B061715 5-(2-Pyridyl)thiophene-2-carboxamide CAS No. 175202-40-1

5-(2-Pyridyl)thiophene-2-carboxamide

Cat. No. B061715
M. Wt: 204.25 g/mol
InChI Key: BPSZHKPVINNIBN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-(2-Pyridyl)thiophene-2-carboxamide and related compounds involves multi-step reactions, including Suzuki cross-coupling and condensation processes. For instance, Ahmad et al. (2021) discussed the Suzuki cross-coupling reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters, leading to the formation of pyrazine analogs. The process emphasized the importance of NMR and mass spectrometry in confirming the target molecules' structure (Ahmad et al., 2021).

Molecular Structure Analysis

The molecular structure of thiophene-2-carboxamide derivatives has been determined through single crystal X-ray diffraction studies. Prabhuswamy et al. (2016) analyzed the crystal structure of a thiophene-2-carboxamide derivative, highlighting the significance of N-H⋯O and C-H⋯O hydrogen bond interactions in stabilizing the compound's structure (Prabhuswamy et al., 2016).

Chemical Reactions and Properties

The reactivity and properties of 5-(2-Pyridyl)thiophene-2-carboxamide derivatives have been explored through various chemical reactions. For example, O'Rourke et al. (2018) described a new approach for the preparation of 5-carboxamide-6-aryl analogues, emphasizing the role of late-stage functionalisation and Suzuki-Miyaura reaction in accessing a novel library of compounds (O'Rourke et al., 2018).

Physical Properties Analysis

The physical properties, including solubility, thermal stability, and crystalline structure, are crucial for understanding the application potential of 5-(2-Pyridyl)thiophene-2-carboxamide. Faghihi & Mozaffari (2008) synthesized new polyamides containing pyridyl moiety, discussing their high yield, inherent viscosities, and solubility in polar solvents, which are important for their application in materials science (Faghihi & Mozaffari, 2008).

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents and conditions, play a significant role in the application and functionalisation of 5-(2-Pyridyl)thiophene-2-carboxamide derivatives. Yang & Fang (2007) provided methods for the synthesis of novel polycyclic and multi-substituted thiophene derivatives, shedding light on the compound's versatility in synthetic chemistry (Yang & Fang, 2007).

Scientific Research Applications

Medicinal Chemistry

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .

Industrial Chemistry and Material Science

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Neuropharmacology

Presynaptic α7 and β2 * nicotinic acetylcholine receptors (nAChRs) in the prefrontal cortex (PFC) have been implicated in processes such as enhancing working memory and attention . The ability of presynaptic nAChRs to modulate neurotransmitter release, notably glutamate release, is postulated to contribute to nicotine’s effects . The compound “®-N-(1-azabicyclo[2.2.2]oct-3-yl)(5-(2-pyridyl)thiophene-2-carboxamide)” (compound A) is used as an α7 nAChR-selective agonist .

Organic Synthesis

Thiophene derivatives are used in organic synthesis . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .

Electronic and Nonlinear Optical Properties

Thiophene derivatives, such as 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, have been studied for their electronic and nonlinear optical properties . These properties were studied through Density Functional Theory (DFT) calculations .

Bromination Reaction

Thiophene derivatives are used in bromination reactions . For example, 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide was synthesized using a bromination reaction .

Heterocyclization of Various Substrates

Thiophene-based analogs have been used in the synthesis of thiophene derivatives by heterocyclization of various substrates . The Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis are typical and significant synthetic methods to thiophene derivatives .

Suzuki Cross-Coupling Reactions

5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides have been synthesized via Suzuki cross-coupling reactions . These compounds were confirmed by NMR and mass spectrometry .

Bromination Reaction

Thiophene derivatives have been used in bromination reactions . For example, 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide was synthesized using a bromination reaction .

properties

IUPAC Name

5-pyridin-2-ylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2OS/c11-10(13)9-5-4-8(14-9)7-3-1-2-6-12-7/h1-6H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPSZHKPVINNIBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=C(S2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381093
Record name 5-(2-Pyridyl)thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Pyridyl)thiophene-2-carboxamide

CAS RN

175202-40-1
Record name 5-(2-Pyridinyl)-2-thiophenecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175202-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Pyridyl)thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
SL Rushforth, C Allison, S Wonnacott, M Shoaib - Neuroscience letters, 2010 - Elsevier
Nicotinic agonists have been shown to enhance performance in cognitive tasks based on attention and memory. The aim of this study was to use a test of olfactory working memory; the …
Number of citations: 74 www.sciencedirect.com
J Cilia, JE Cluderay, MJ Robbins, C Reavill… - …, 2005 - Springer
Rationale The α7 subtype of the nicotinic receptor plays an important role in auditory sensory gating. Schizophrenics show deficient sensory gating and abnormalities in the number and …
Number of citations: 69 link.springer.com
JA Dickinson, KE Hanrott, MHS Mok… - Journal of …, 2007 - Wiley Online Library
Neuronal nicotinic acetylcholine receptors (nAChRs) are ligand‐gated cation channels that can modulate various neuronal processes by altering intracellular Ca 2+ levels. Following …
Number of citations: 108 onlinelibrary.wiley.com
JA Dickinson, JNC Kew, S Wonnacott - Molecular pharmacology, 2008 - ASPET
Nicotine can enhance working memory and attention. Activation of both α7 and β2 * nicotinic acetylcholine receptors (nAChRs) in the prefrontal cortex (PFC) has been implicated in …
Number of citations: 188 molpharm.aspetjournals.org
T Ondrejcak, Q Wang, JNC Kew, DJ Virley… - European journal of …, 2012 - Elsevier
Nicotinic acetylcholine receptors mediate fast cholinergic modulation of glutamatergic transmission and synaptic plasticity. Here we investigated the effects of subtype selective …
Number of citations: 39 www.sciencedirect.com
A Gozzi, A Schwarz, T Reese, S Bertani… - …, 2006 - nature.com
We have applied pharmacological magnetic resonance imaging (phMRI) methods to map the functional response to nicotine in drug-naïve rats. Nicotine (0.35 mg/kg intravenous (iv)) …
Number of citations: 86 www.nature.com
JA Dickinson - 2007 - search.proquest.com
Nicotine-mediated activation of nicotinic acetylcholine receptors (nAChRs) located in the prefrontal cortex (PFC) has been associated with the augmentation and working memory. …
Number of citations: 2 search.proquest.com
A Pacini, LDC Mannelli, L Bonaccini, S Ronzoni… - Pain, 2010 - Elsevier
Traumatic, toxic or metabolic damage to the nervous system is the etiological foundation of neuropathic pain. Neuropathies are extremely difficult to treat and available drugs rarely joint …
Number of citations: 60 www.sciencedirect.com
J Bartroli, E Turmo, M Algueró… - Journal of medicinal …, 1998 - ACS Publications
A series of 92 azole antifungals containing an amido alcohol unit was synthesized. The nature and substitution of the amide portion was systematically modified in search of improved …
Number of citations: 66 pubs.acs.org
M Schmidt, V Sterlemann, D Trümbach… - The International …, 2008 - search.proquest.com
Results: In an automatic arena, we observed that the administration of 0.1 nmol NPS and 2 mg/Kg AMPH increased distance traveled compared to control group (saline ICV: 6073.7±…
Number of citations: 2 search.proquest.com

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